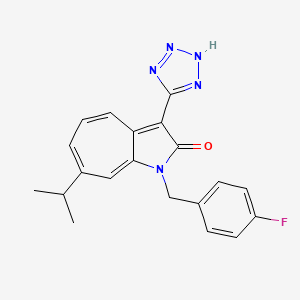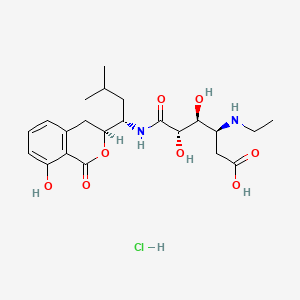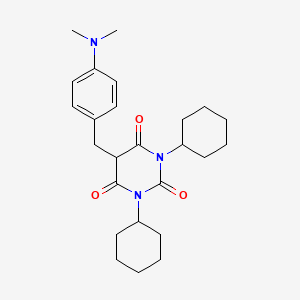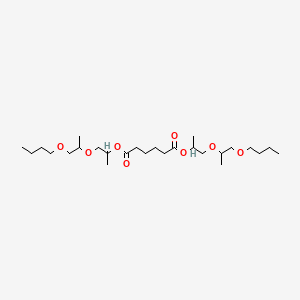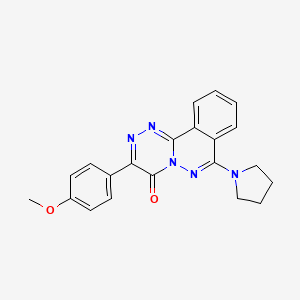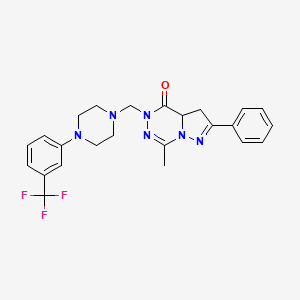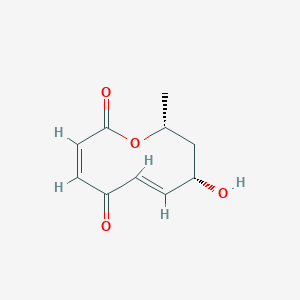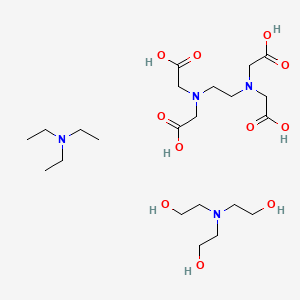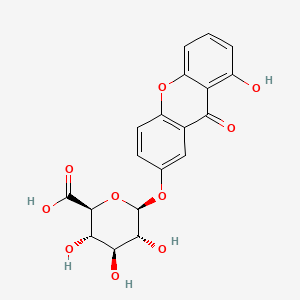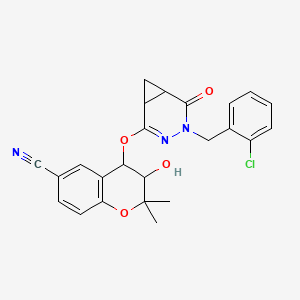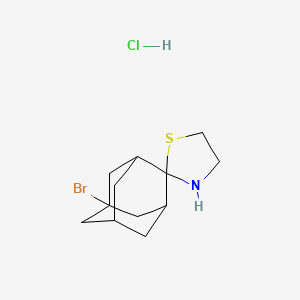
5'-Bromospiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom and a thiazolidine ring fused with a tricyclodecane framework. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a thiocarbonyl compound to form the thiazolidine ring.
Spirocyclization: The thiazolidine intermediate undergoes a spirocyclization reaction with a tricyclodecane derivative in the presence of a brominating agent to introduce the bromine atom.
Hydrochloride Formation: The final step involves the treatment of the brominated spiro compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Hydrolysis: Decomposed products of the spiro structure.
科学的研究の応用
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride involves its interaction with specific molecular targets. The bromine atom and thiazolidine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially affecting enzyme activity, protein-protein interactions, and cellular signaling .
類似化合物との比較
Similar Compounds
- 5’-Chlorospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- 5’-Fluorospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- 5’-Iodospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
Uniqueness
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom enhances its potential for substitution reactions and influences its biological activity .
特性
CAS番号 |
159553-31-8 |
|---|---|
分子式 |
C12H19BrClNS |
分子量 |
324.71 g/mol |
IUPAC名 |
1'-bromospiro[1,3-thiazolidine-2,4'-adamantane];hydrochloride |
InChI |
InChI=1S/C12H18BrNS.ClH/c13-11-5-8-3-9(6-11)12(10(4-8)7-11)14-1-2-15-12;/h8-10,14H,1-7H2;1H |
InChIキー |
WNVZKBRDVIEBFU-UHFFFAOYSA-N |
正規SMILES |
C1CSC2(N1)C3CC4CC2CC(C4)(C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



